2-(butan-2-yl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
2-(butan-2-yl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that belongs to the class of imidazoquinazolines This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfanyl group, and an imidazoquinazoline core
Mechanism of Action
Target of action
They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of action
Imidazo[1,2-a]pyridines generally work by interacting with their targets in a way that modulates the target’s activity .
Biochemical pathways
Given the diverse bioactivity of imidazo[1,2-a]pyridines, it’s likely that multiple pathways could be affected .
Result of action
Given the diverse bioactivity of imidazo[1,2-a]pyridines, it’s likely that the compound could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butan-2-yl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazoquinazoline core, followed by the introduction of the fluorophenyl and sulfanyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(butan-2-yl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(butan-2-yl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar imidazo core and are known for their versatility in organic synthesis and drug development.
Imidazo[1,2-a]pyridines: These compounds also have an imidazo core and are widely used in pharmaceutical chemistry.
Uniqueness
2-(butan-2-yl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is unique due to its specific combination of functional groups and structural features. The presence of the fluorophenyl and sulfanyl groups, along with the imidazoquinazoline core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-butan-2-yl-5-[(3-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c1-3-13(2)18-20(26)25-19(24-18)16-9-4-5-10-17(16)23-21(25)27-12-14-7-6-8-15(22)11-14/h4-11,13,18H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPGOMWJQHEDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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